molecular formula C18H26O5 B1360783 3',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898756-21-3

3',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1360783
CAS No.: 898756-21-3
M. Wt: 322.4 g/mol
InChI Key: AWFSMLQPFQRKMM-UHFFFAOYSA-N
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Description

¹H NMR Characteristics

Proton Environment Expected δ (ppm) Multiplicity Integration
Aromatic (3',5'-OMe) 3.80–3.90 Singlet 6H
Dioxane CH₂ 1.20–1.30 Singlet 4H
Butanone CH₂ (C3–C4) 1.50–2.00 Multiplet 4H
Carbonyl-adjacent CH₂ 2.50–2.70 Quintet 2H

Data extrapolated from structurally related dioxane and methoxy-substituted butyrophenones.

¹³C NMR Characteristics

Carbon Type Expected δ (ppm)
Aromatic C–O (methoxy) 55.0–56.0
Dioxane C–O 95.0–100.0
Ketone carbonyl 205.0–210.0
Aromatic carbons (C2, C4, C6) 110.0–130.0

Shift values align with trends observed in 5,5-dimethyl-1,3-dioxan-2-one derivatives.

2D NMR Correlations

  • HMBC : Correlations between aromatic protons (δ 6.5–7.0 ppm) and carbonyl carbon (δ ~208 ppm) confirm conjugation.
  • COSY : Sequential coupling between butanone CH₂ groups (C3–C4) and dioxane CH₂ protons.

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) studies on analogous butyrophenones reveal key electronic properties:

  • HOMO-LUMO Gaps : Methoxy groups lower the HOMO energy via electron-donating effects, stabilizing the molecule. The dioxane ring may raise the LUMO energy due to electron-withdrawing oxygen atoms.
  • Molecular Orbitals :
    • HOMO : Primarily localized on the aromatic ring and methoxy groups.
    • LUMO : Focused on the ketone and dioxane carbons, indicating reactivity at these sites.

Key Parameters (Estimated) :

Property Value
HOMO Energy (eV) −8.0 to −8.5
LUMO Energy (eV) −1.5 to −2.0
Dipole Moment (D) ~2.5–3.0

Values extrapolated from benzophenone derivatives with similar substituents.

Comparative Analysis with Structural Analogs (Butyrophenone Derivatives)

The compound’s structural analogs include:

3',4'-Dimethoxy-4-(5,5-Dimethyl-1,3-Dioxan-2-YL)butyrophenone

Feature 3',5'-Isomer 3',4'-Isomer
Methoxy Position 3',5' 3',4'
Aromatic Electron Density Lower (meta) Higher (ortho)
Biological Activity Hypothetical Reported neuroprotective effects

2',3'-Dimethoxy-4-(5,5-Dimethyl-1,3-Dioxan-2-YL)butyrophenone

Feature 3',5'-Isomer 2',3'-Isomer
Methoxy Position 3',5' 2',3'
Dioxane Ring Influence Similar Enhanced steric hindrance

Butyrophenone Parent Compound

Feature 3',5'-Derivative Butyrophenone
Substituents Methoxy, dioxane None
Solubility Moderate (polar) High (nonpolar)
Reactivity Reduced Higher

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-16(19)13-8-14(20-3)10-15(9-13)21-4/h8-10,17H,5-7,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFSMLQPFQRKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646026
Record name 1-(3,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-21-3
Record name 1-(3,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the following steps:

Chemical Reactions Analysis

3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:

Scientific Research Applications

Structural Properties

The compound has the following structural characteristics:

  • Molecular Formula : C18H26O5
  • Molecular Weight : 322.4 g/mol
  • IUPAC Name : 1-(3,5-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one

The presence of the dimethoxy and dioxane moieties contributes to its unique properties and potential bioactivity.

Research indicates that 3',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone may exhibit several biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The benzoylpiperidine fragment, often found in related compounds, has been associated with anti-cancer effects through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems may offer neuroprotective benefits. Analogous compounds have demonstrated potential in treating neurodegenerative diseases by modulating dopamine receptor activity .

Case Studies

Several case studies illustrate the compound's applications:

  • Cancer Research : A study investigating the structure-activity relationship of butyrophenone derivatives found that modifications at the dioxane position significantly enhanced cytotoxicity against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against breast cancer cells .
  • Neuropharmacology : In exploring new treatments for Parkinson's disease, researchers evaluated derivatives of butyrophenones for their ability to modulate dopaminergic signaling pathways. Results indicated that certain modifications led to increased binding affinity for dopamine receptors, suggesting therapeutic potential .

Mechanism of Action

The mechanism of action of 3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets and pathways. The methoxy groups and dioxane ring play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (898756-21-3) 3',5'-OCH₃, butyrophenone C₁₈H₂₆O₅ 322.4 Pharmaceutical intermediates
4-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-fluorobutyrophenone (898786-06-6) 3'-F, butyrophenone C₁₆H₂₁FO₃ 280.33 Higher electrophilicity due to F
3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (898757-09-0) 3',5'-Cl, butyrophenone C₁₈H₂₆Cl₂O₃ 290.4 Predicted bp: 404.7°C; dens: 1.003 g/cm³
2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (898756-99-5) 2',6'-Cl, butyrophenone C₁₆H₂₀Cl₂O₃ 331.23 Pharmaceutical intermediate
3',5'-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (N/A) 3',5'-OCH₃, valerophenone C₁₉H₂₈O₅ ~336.4 Longer chain increases lipophilicity

Impact of Substituents

  • Electron-Donating Groups (e.g., OCH₃): The 3',5'-dimethoxy groups enhance resonance stabilization of the aromatic ring, increasing stability toward electrophilic substitution.
  • Ketone Chain Length: Butyrophenone (4-carbon) derivatives generally exhibit lower molecular weights and boiling points compared to valerophenone (5-carbon) analogs, which have higher lipophilicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and how are intermediates purified?

  • Methodological Answer : A transition metal-free approach using alumina-mediated grinding of acetal and acylbromoacetylene precursors (1.821 mmol each) is effective. Post-reaction, the mixture is purified via gradient elution (hexane/diethyl ether, 3:1 to 1:3) on an Al₂O₃-packed column to isolate intermediates . For analogs, Cs₂CO₃ in DMF at 130°C facilitates coupling reactions with aryl halides, followed by recrystallization (CH₂Cl₂/EtOAc) .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound and its derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key signals include:

  • Aromatic protons : Peaks at δ 6.5–7.5 ppm for methoxy-substituted benzene.
  • Dioxane moiety : Methyl groups (δ 1.2–1.4 ppm) and dioxane oxygens (δ 4.0–4.5 ppm).
  • Acetylene protons : Sharp singlet near δ 3.0–3.5 ppm.
    Full spectral assignments for related ethynylpyrroles are documented, providing reference frameworks .

Q. What chromatographic techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography with alumina or silica gel and gradient elution (hexane/EtOAc) is standard. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients improves resolution. Evidence shows >90% purity achieved via hexane→60% EtOAc/hexanes gradients .

Advanced Research Questions

Q. How does the 5,5-dimethyl-1,3-dioxane ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The dioxane ring acts as a steric and electronic modulator. Its electron-donating ether oxygens enhance nucleophilicity in SNAr reactions, while the geminal dimethyl groups hinder undesired ring-opening. Kinetic studies using DFT calculations can map transition states to optimize coupling efficiency .

Q. What strategies resolve contradictions in yield variability during scale-up synthesis?

  • Methodological Answer : Yield discrepancies often arise from incomplete grinding (manual vs. mechanical) or solvent gradients. Systematic DOE (Design of Experiments) testing variables like grinding time (5–15 min), alumina particle size, and temperature (RT vs. 40°C) identifies critical parameters. Reproducible scales (>1 mmol) require strict control of these factors .

Q. How can structure-activity relationships (SAR) guide the design of butyrophenone derivatives with enhanced pharmacological profiles?

  • Methodological Answer : SAR studies focus on:

  • Methoxy positioning : 3',5'-dimethoxy groups enhance lipophilicity and blood-brain barrier penetration.
  • Dioxane substitution : Replacing dimethyl groups with spirocyclic or fluorinated moieties alters metabolic stability.
    Biological assays (e.g., receptor binding, MIC tests) paired with computational docking (AutoDock Vina) validate modifications .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The dioxane ring’s stability is pH-dependent. Under acidic conditions (pH <3), protonation of ether oxygens leads to ring-opening, whereas basic conditions (pH >10) hydrolyze the acetylene group. Stability assays (HPLC monitoring at 37°C, pH 1–13) quantify degradation pathways. Buffered formulations (pH 6–8) are recommended for long-term storage .

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